7,8-Dihydrothiazolo[2,3-i]purine
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydro-[1,3]thiazolo[2,3-f]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11(1)7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQOLWTWOIADAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C3C(=NC=N3)N=CN21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 7,8 Dihydrothiazolo 2,3 I Purine and Its Derivatives
Historical Development of Synthetic Routes to Thiazolopurines
The exploration of synthetic routes to thiazolopurines, including the 7,8-dihydrothiazolo[2,3-i]purine core, has a history rooted in the broader investigation of purine (B94841) chemistry. Early methods for creating similar fused purine systems often involved the reaction of a purine derivative with a bifunctional electrophile. For instance, one of the initial syntheses of the parent this compound involved the reaction of 6-thiopurine with 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane. Another early approach reported the formation of the same compound from the treatment of 6-(2-aminoethyl)thiopurine with hydrochloric acid.
The synthesis of N-benzyl substituted 7,8-dihydrothiazolo[2,3-i]purinium bromides was achieved by reacting 7- or 9-benzyl-6-thiopurines with 1,2-dibromoethane. A more complex transformation leading to a 7-hydroxymethyl derivative was also reported, starting from 6-(2-hydroxy-3-chloropropyl)thiopurine and treating it with sodium methylate. These foundational studies laid the groundwork for the development of more refined and versatile synthetic strategies. A significant advancement came with the development of a preparative synthesis for substituted derivatives. This method involved the reduction of readily available 6-[2-oxoalkyl(aralkyl)thio]purines using sodium borohydride (B1222165) to form the corresponding 6-[2-hydroxyalkyl(aralkyl)]thiopurines, which were then cyclized using thionyl chloride to yield the desired this compound derivatives in good yields (45-90%).
Cyclization Reactions in the Formation of the Dihydrothiazolo[2,3-i]purine Core
The formation of the fused thiazole (B1198619) ring onto the purine scaffold is the cornerstone of synthesizing this compound. Various cyclization strategies have been developed to achieve this transformation, each with its own set of advantages and limitations.
Intramolecular Electrophilic Cyclization Approaches from Purine Precursors
Intramolecular electrophilic cyclization is a common and effective strategy for constructing the this compound ring system. This approach typically involves a purine precursor bearing a side chain that can undergo cyclization onto a nitrogen atom of the purine ring. The synthesis of N-substituted purines from imidazole (B134444) precursors represents a related and foundational concept in purine chemistry. mdpi.com The general principle involves the generation of an electrophilic center on the side chain, which then attacks a nucleophilic nitrogen atom (N7) of the purine ring to form the thiazole ring.
A key example of this strategy is the cyclization of 6-[2-hydroxyalkyl(aralkyl)]thiopurines. In this method, the hydroxyl group is converted into a good leaving group, typically by treatment with thionyl chloride (SOCl₂), which then facilitates the intramolecular cyclization to form the thiazolidine (B150603) ring fused to the purine core. This approach allows for the introduction of substituents on the thiazole ring by starting with appropriately substituted 6-[2-oxoalkyl(aralkyl)thio]purines.
Synthesis from 6-Allylsulfanylpurine Derivatives
While direct synthesis from 6-allylsulfanylpurine derivatives to form 7,8-dihydrothiazolo[2,3-i]purines is not extensively detailed in the provided search results, the chemistry of allylsulfanylpurines is relevant to the broader context of purine modifications. The allylic group offers a versatile handle for various chemical transformations. In principle, the double bond of the allyl group could be functionalized to introduce electrophilic centers, which could then participate in an intramolecular cyclization. For instance, epoxidation of the double bond followed by ring-opening and cyclization could be a plausible, albeit hypothetical, route. The provided information primarily focuses on other precursors for the synthesis of the target scaffold.
Conversion of (2-Chloroethylthio)purines to Dihydrothiazolopurines
A well-established method for the synthesis of 7,8-dihydrothiazolo[2,3-i]purines involves the use of (2-chloroethylthio)purine precursors. acs.orgacs.org The preparation of 6-(2-chloroethylthio)purine and its subsequent conversion to this compound has been described in detail. acs.org The reaction proceeds through an intramolecular cyclization where the nitrogen atom of the purine ring attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the fused thiazolidine ring.
Similarly, the synthesis of 2-(2-chloroethylthio)purine and its cyclization to the corresponding dihydrothiazolopurine has also been reported. acs.org Interestingly, attempts to isolate 8-(2-chloroethylthio)purine were unsuccessful; instead, a mixture of two isomeric dihydrothiazolopurines resulting from its cyclization was obtained. acs.org This highlights the inherent reactivity of the (2-chloroethylthio) group towards intramolecular cyclization with the purine ring system. The structures of these resulting dihydrothiazolopurines have been confirmed through rigorous spectroscopic analysis. acs.org
Ring-Closure Methodologies Employing 2-(Un)substituted Thiiranes and 8-Bromoxanthines
A one-step synthetic method has been developed for the preparation of 6,7-dihydro acs.orgthiazolo[2,3-f]purine-2,4(1H,3H)-diones, which are structurally related to the target compound. researchgate.net This methodology involves the reaction of a 1,3-substituted 8-bromoxanthine (B49285) with a 2-(un)substituted thiirane (B1199164) under basic conditions. researchgate.net This reaction proceeds via nucleophilic attack of the thiirane on the xanthine (B1682287) derivative, followed by ring closure to form the fused thiazolidine ring. While this specific example leads to a different regioisomer of the thiazolopurine system, the underlying principle of using a thiirane as a three-atom component for constructing the thiazole ring is a valuable synthetic strategy that could potentially be adapted for the synthesis of 7,8-dihydrothiazolo[2,3-i]purines.
Green Chemistry Approaches and Sustainable Protocols in Dihydrothiazolo[2,3-i]purine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including purine derivatives. nih.gov While specific literature on green chemistry approaches for the synthesis of this compound is not extensively covered in the provided search results, general trends in sustainable organic synthesis can be extrapolated. These include the use of safer solvents, development of catalyst-free reactions, and the use of reusable catalysts. ijpsr.commdpi.com
For instance, the development of one-pot, multicomponent reactions under solvent-free conditions represents a significant step towards greener synthesis. ijpsr.comichem.md The use of heterogeneous catalysts, such as heteropolyacid-clay, which can be easily recovered and reused, also aligns with the principles of green chemistry. ichem.md While these examples are for the synthesis of dihydropyrimidinones, the concepts are transferable to the synthesis of other heterocyclic systems. The use of biopolymeric catalysts, such as chitosan (B1678972) hydrogels, is another emerging area in green synthesis. mdpi.com Although not yet reported for the synthesis of this compound, these sustainable methodologies offer promising avenues for future research in developing more environmentally benign synthetic routes to this important class of compounds.
Preparation of Substituted this compound Analogues
The synthesis of substituted analogues of this compound has been explored through various chemical strategies, leading to the introduction of diverse functional groups onto the core tricyclic structure. These methods provide pathways to novel derivatives with potential applications in medicinal chemistry and materials science.
A notable and preparatively simple method for creating substituted derivatives involves a two-step process starting from accessible 6-[2-oxoalkyl(aralkyl)]thiopurines. This strategy first employs the reduction of the keto group in the starting material to a secondary alcohol, followed by a cyclization reaction to form the fused thiazole ring.
The initial step is the reduction of 6-[2-oxoalkyl(aralkyl)thiopurines using sodium borohydride (NaBH₄) to yield the corresponding 6-[2-hydroxyalkyl(aralkyl)]thiopurines. The subsequent and final step is the cyclization of this alcohol intermediate, which is achieved by treatment with thionyl chloride (SOCl₂). This acid-catalyzed dehydration and ring-closure sequence efficiently produces the target this compound analogues in yields reported to be between 45% and 90%. The successful formation of the tricyclic system was confirmed by spectroscopic methods, which showed the disappearance of hydroxyl (OH) and amine (NH) group absorption bands in the infrared (IR) spectra.
Using this approach, several aryl-substituted analogues have been successfully synthesized. For instance, the reaction has been applied to prepare derivatives bearing phenyl, p-bromophenyl, and p-nitrophenyl groups at the 7-position of the thiazolo[2,3-i]purine core.
Table 1: Examples of Synthesized 7-Substituted this compound Analogues
| Compound Name | Molecular Formula | R-Group (at C7) | Melting Point (°C) |
|---|---|---|---|
| 7-Phenyl-7,8-dihydrothiazolo[2,3-i]purine | C₁₃H₁₀N₄S | Phenyl | 270-271 (dec.) |
| 7-p-Bromophenyl-7,8-dihydrothiazolo[2,3-i]purine | C₁₃H₉BrN₄S | p-Bromophenyl | 280-282 (dec.) |
| 7-p-Nitrophenyl-7,8-dihydrothiazolo[2,3-i]purine | C₁₃H₉N₅O₂S | p-Nitrophenyl | 261-262 (dec.) |
Data sourced from Chemistry of Heterocyclic Compounds, Vol. 29, No. 10, 1993.
Other synthetic routes to substituted derivatives have also been reported. The formation of a 7-hydroxymethyl derivative has been described as resulting from the complex transformation of 6-(2-hydroxy-3-chloropropyl)thiopurine when treated with sodium methylate. Furthermore, the reaction of 7- or 9-benzyl-6-thiopurines with 1,2-dibromoethane has been shown to produce 1-benzyl- and 3-benzyl-7,8-dihydrothiazolo[2,3-i]purinium bromides, respectively, representing another class of substituted analogues.
Chemical Reactivity and Functionalization of the 7,8 Dihydrothiazolo 2,3 I Purine Ring System
Electrophilic and Nucleophilic Reactions of the Fused Heterocyclic Core
The reactivity of the 7,8-dihydrothiazolo[2,3-i]purine ring system is dictated by the electronic properties of both the purine (B94841) and the fused dihydrothiazole rings. The purine core is generally electron-deficient and, therefore, less reactive towards electrophilic substitution. acs.org The nitrogen atoms of the purine ring can be protonated or alkylated, which further deactivates the ring towards electrophilic attack. Conversely, the electron-deficient nature of the purine ring makes it susceptible to nucleophilic attack, particularly at the C2, C6, and C8 positions, often leading to substitution of leaving groups at these positions. nih.gov
Reactions involving the this compound system often proceed through intermediates where the purine ring is modified. For instance, the synthesis of this compound derivatives can be achieved by the reaction of 6-thiopurine with 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane. This reaction involves the nucleophilic attack of the sulfur atom of 6-thiopurine on the electrophilic carbon of the haloalkane, followed by intramolecular cyclization.
The introduction of electrophilic groups onto purine derivatives allows for subsequent reactions with nucleophiles. For example, functionalized congeners of purines containing isothiocyanate, N-hydroxysuccinimide ester, or maleimide (B117702) groups can react with nucleophilic residues on biopolymers. wikipedia.org While not specifically demonstrated on the this compound system itself, this principle suggests that functionalization of the purine portion of the scaffold could enable similar reactivity.
Regioselective Functionalization and Derivatization Strategies
Regioselective functionalization is crucial for creating specific derivatives of the this compound scaffold. The primary sites for functionalization are the nitrogen atoms of the purine ring and the C7 position of the dihydrothiazole ring.
A notable example of regioselective derivatization is the synthesis of 7-substituted-7,8-dihydrothiazolo[2,3-i]purines. This has been achieved through the reduction of 6-(2-oxoalkyl/aralkyl)thiopurines with sodium borohydride (B1222165) to the corresponding 6-(2-hydroxyalkyl/aralkyl)thiopurines, followed by cyclization with thionyl chloride. This method provides a direct route to derivatives functionalized at the C7 position.
| Starting Material | Reagents | Product | Yield (%) | Ref |
| 6-(2-Oxo-2-phenylethyl)thiopurine | 1. NaBH₄ 2. SOCl₂ | 7-Phenyl-7,8-dihydrothiazolo[2,3-i]purine | 45-90 | |
| 6-(2-(4-Bromophenyl)-2-oxoethyl)thiopurine | 1. NaBH₄ 2. SOCl₂ | 7-(4-Bromophenyl)-7,8-dihydrothiazolo[2,3-i]purine | 45-90 | |
| 6-(2-(4-Nitrophenyl)-2-oxoethyl)thiopurine | 1. NaBH₄ 2. SOCl₂ | 7-(4-Nitrophenyl)-7,8-dihydrothiazolo[2,3-i]purine | 45-90 |
Alkylation of the purine nitrogen atoms is another common derivatization strategy. Generally, alkylation of purines can lead to a mixture of N7- and N9-alkylated products. ub.edu However, regioselective N7-alkylation of 6-substituted purines can be achieved under specific conditions, for example, by using N-trimethylsilylated purines and a catalyst like SnCl₄. nih.gov While this has not been explicitly reported for the this compound system, it presents a potential strategy for its regioselective N-functionalization.
Transformations of Specific Pendant Groups on the Dihydrothiazolo[2,3-i]purine Scaffold
Once the this compound scaffold is functionalized with pendant groups, these groups can undergo a variety of chemical transformations to create a library of new compounds. The reactivity of these pendant groups is generally independent of the core heterocyclic system.
For instance, a 7-(4-bromophenyl) derivative can serve as a versatile intermediate for cross-coupling reactions. The bromo substituent can be replaced with various other groups using palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl moieties, respectively.
A 7-(4-nitrophenyl) group can also be readily transformed. The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This resulting amino group can then be further derivatized, for example, through acylation, alkylation, or diazotization followed by Sandmeyer reactions to introduce a range of different functionalities.
The phenyl group at the C7 position can also be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further substituents on the phenyl ring. The directing effects of the thiazolopurine core would influence the position of substitution on the pendant phenyl ring.
These transformations of pendant groups are standard in organic synthesis and provide a powerful tool for diversifying the structures of this compound derivatives. science.govsolubilityofthings.com
Ring Expansion and Contraction Reactions of the Thiazole (B1198619) Moiety
Ring expansion and contraction reactions are powerful synthetic tools for modifying heterocyclic systems. While there are no specific reports of such reactions on the this compound ring system, the known chemistry of thiazoles and other fused heterocycles suggests potential pathways.
Ring Expansion: The thiazole ring can undergo cycloaddition reactions, which can lead to ring-expanded products. For example, Diels-Alder reactions of thiazoles with alkynes can result in the formation of a pyridine (B92270) ring after the extrusion of sulfur. wikipedia.org Applying this to the fused system could potentially lead to a pyridopyrimidine core, although the reaction conditions would likely be harsh due to the aromaticity of the purine system.
Ring Contraction: Ring contraction of the thiazole moiety is less common. However, certain rearrangements, such as the Wolff rearrangement of a cyclic α-diazoketone derived from the thiazole ring, could potentially lead to a contracted ring system. wikipedia.org Another possibility involves oxidative cleavage of the thiazole ring followed by recyclization to form a smaller ring. These types of transformations often require specific functional group handles on the thiazole ring that would need to be introduced in a controlled manner. etsu.educhemistrysteps.com
It is important to note that these are hypothetical transformations for the this compound system and would require experimental validation. The stability of the purine ring under the conditions required for these rearrangements would be a critical factor to consider.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Interpretations for Molecular Architecture and Connectivity
The definitive confirmation of the 7,8-Dihydrothiazolo[2,3-i]purine structure is achieved through a synergistic application of various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A key synthetic route to 7-substituted-7,8-dihydrothiazolo[2,3-i]purine derivatives involves the cyclization of 6-[2-hydroxyalkyl(aralkyl)]thiopurines. The successful formation of the tricyclic system is substantiated by IR spectroscopy, which characteristically shows the disappearance of absorption bands corresponding to the hydroxyl (OH) and amino (NH) groups of the precursor molecule. This absence is a crucial piece of evidence for the ring closure.
Expected Spectroscopic Data:
Although detailed experimental spectra for the unsubstituted this compound are not publicly documented, the following table outlines the expected signals and their interpretation based on the known structure and data from related purine (B94841) and thiazole (B1198619) systems.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals for protons on the purine and dihydrothiazole rings. | The chemical shifts and coupling constants would confirm the connectivity of the heterocyclic system. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule. | The number and chemical shifts of the signals would correspond to the carbon skeleton of the fused ring system. |
| IR Spectroscopy | Absence of O-H and N-H stretching bands. | Confirms the cyclization and the absence of hydroxyl and secondary amine functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | Fragmentation patterns would provide further evidence of the molecular structure. |
X-ray Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions
To date, no public records of single-crystal X-ray diffraction studies for the parent this compound or its simple derivatives have been identified. Such studies would be invaluable for providing a definitive, three-dimensional picture of the molecule in the solid state.
Hypothetical Crystal Packing and Interactions:
Analysis of Isomerism and Tautomerism within the Dihydrothiazolo[2,3-i]purine Framework
The purine core of this compound presents the possibility of prototropic tautomerism, a phenomenon where a labile proton can migrate between different nitrogen atoms within the heterocyclic system. For the basic purine structure, N7H and N9H tautomers are often observed and their relative populations can be influenced by the surrounding environment, such as the solvent or solid-state packing.
In the this compound system, the fusion of the dihydrothiazole ring to the purine core at the N1 and N6 positions significantly alters the potential tautomeric landscape. The involvement of N1 in the thiazole ring formation precludes tautomerism involving this position. The primary tautomeric equilibrium to consider would be between the N7–H and N9–H forms. The electronic effects of the fused dihydrothiazole ring would influence the relative stability of these tautomers.
Hydrogen Bonding Patterns and Their Structural Implications
The potential for hydrogen bonding in the this compound system is dependent on the specific tautomer present and the presence of any substituents. The nitrogen atoms of the purine ring can act as hydrogen bond acceptors.
In the absence of a proton on the purine nitrogen atoms (as in the case of the fused thiazole ring at N1), the primary sites for hydrogen bond acceptance would be the remaining lone pairs on the nitrogen atoms. If the N7-H or N9-H tautomers are present, these protons could act as hydrogen bond donors.
In substituted derivatives, the nature of the substituent will dictate the hydrogen bonding patterns. For example, a hydroxyl or amino substituent would introduce additional hydrogen bond donor and acceptor sites, leading to more complex intermolecular networks in the solid state.
Theoretical and Computational Investigations of 7,8 Dihydrothiazolo 2,3 I Purine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the intricacies of the 7,8-Dihydrothiazolo[2,3-i]purine system. These methods offer a powerful lens through which to examine the molecule's electronic landscape and predict its behavior.
The electronic structure of purine (B94841) and its derivatives is a key determinant of their chemical and biological activities. nih.gov Computational studies on related heterocyclic systems, such as triazolopyrimidines, which are analogous to purines, have utilized molecular orbital calculations to understand their electronic properties. alquds.edu These calculations help in identifying the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. alquds.edu
Table 1: Key Aspects of Electronic Structure Analysis
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. |
| Aromaticity Indices | (e.g., NICS, HOMA) | Quantify the degree of aromatic character in the heterocyclic rings. |
DFT calculations are highly effective in predicting the three-dimensional structure of molecules with a high degree of accuracy. For this compound, these calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular geometry.
Furthermore, the dihydrothiazolo ring introduces conformational flexibility. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations. This is crucial for understanding how the molecule might interact with its environment, including biological targets.
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions. For the this compound ring system, DFT calculations can be used to model various reactions, such as those involving electrophilic or nucleophilic attack. acs.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway.
This analysis allows for the prediction of the most likely reaction products and provides insights into the factors that control the reaction's speed and selectivity. The characterization of transition state structures is particularly important, as it reveals the geometry of the molecule at the peak of the energy barrier for a given reaction step.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and the influence of the surrounding environment.
For this compound, MD simulations can be used to explore its conformational landscape in solution. This reveals the different shapes the molecule can adopt and the relative probabilities of finding it in each conformation. Understanding these dynamics is essential, as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Solvation effects, or how the molecule interacts with solvent molecules (typically water in biological systems), can also be investigated using MD simulations. These simulations can reveal how the solvent influences the molecule's conformation and dynamics, providing a more realistic picture of its behavior in a physiological environment. The use of different water models, such as SPC and SPC/E, can be explored to assess their impact on the simulated properties. rug.nl
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods play a significant role in modern SAR investigations. For derivatives of the this compound scaffold, computational SAR can help identify the key structural features responsible for a particular biological effect.
By creating a library of virtual derivatives and calculating various molecular descriptors (e.g., electronic properties, size, shape, hydrophobicity), researchers can build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov Such models often rely on a limited number of descriptors to delineate important structural characteristics for predicting activity. nih.gov
Molecular Docking and Ligand-Target Interaction Modeling (Excluding Specific Clinical Targets)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.govnih.gov
For this compound and its analogs, molecular docking can be employed to model their interactions with various protein binding sites. These studies can predict the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov The results of docking studies can provide valuable hypotheses about the potential biological targets of these compounds and can guide the design of derivatives with improved binding properties.
Pharmacophore Modeling and Virtual Screening Methodologies
The exploration of the therapeutic potential of novel chemical entities like this compound is increasingly reliant on computational techniques to guide and rationalize the drug discovery process. Among these, pharmacophore modeling and virtual screening stand out as powerful tools for identifying the crucial molecular features responsible for biological activity and for screening large compound libraries to find promising new drug candidates. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related purine and thiazole-containing heterocyclic systems provide a clear framework for how such investigations would be approached.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For a compound like this compound, a hypothetical pharmacophore model could be developed based on its known active analogues or through a receptor-based approach if the structure of the biological target is known.
In a ligand-based approach, a set of molecules with known activity towards a specific target is superimposed, and common chemical features are identified to create a pharmacophore model. For instance, in studies on 2,6,9-trisubstituted purine derivatives, pharmacophore models have been generated to delineate the structural requirements for their cytotoxic effects on cancer cell lines. nih.govnih.gov These models often highlight the importance of aromatic centers, hydrogen bond acceptor/donor sites, and hydrophobic areas for activity. nih.govnih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method can be either ligand-based, using a pharmacophore model to filter the library, or structure-based, where molecules are docked into the binding site of a target protein.
Structure-based virtual screening has been effectively used in the discovery of inhibitors for various enzymes, including those relevant to cancer and inflammatory diseases. For example, research on pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) has utilized covalent docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to screen and identify potent inhibitors. researchgate.net Similarly, a combination of structure- and ligand-based drug design approaches was employed to identify multi-kinase inhibitors among 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives. nih.gov
The general workflow for a computational investigation of this compound and its derivatives would likely involve the following steps:
Library Design and Preparation: A virtual library of this compound analogues would be created by introducing various substituents at different positions of the core scaffold.
Pharmacophore Model Generation: Based on known active compounds or the active site of a target protein, a pharmacophore model would be generated.
Virtual Screening: The designed library would be screened against the pharmacophore model or docked into the active site of a target protein.
Hit Identification and Optimization: The top-scoring compounds would be selected as "hits" for further experimental validation.
To illustrate the potential outcomes of such a study, the following hypothetical data tables are presented.
Table 1: Hypothetical Pharmacophore Features for this compound Derivatives
| Feature ID | Feature Type | X (Å) | Y (Å) | Z (Å) | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | 3.2 | 1.5 |
| HBD1 | Hydrogen Bond Donor | -1.7 | 3.5 | 0.8 | 1.5 |
| AROM1 | Aromatic Ring | 4.2 | -0.5 | 1.5 | 2.0 |
| HYD1 | Hydrophobic | -3.0 | -2.1 | -0.5 | 1.8 |
This table illustrates a potential pharmacophore model with features such as a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), an aromatic ring (AROM), and a hydrophobic (HYD) center, along with their spatial coordinates and radii. Such a model would be used to screen for molecules with a similar arrangement of features.
Table 2: Illustrative Virtual Screening Results for Hypothetical this compound Analogs
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| DTP-001 | -9.8 | 25 | LYS78, ASP154, PHE189 |
| DTP-002 | -9.5 | 45 | LYS78, GLU121, TYR190 |
| DTP-003 | -9.2 | 70 | ASP154, PHE189, VAL65 |
| DTP-004 | -8.9 | 110 | LYS78, PHE189 |
| DTP-005 | -8.5 | 200 | GLU121, TYR190 |
This table provides a hypothetical outcome of a structure-based virtual screening campaign. It ranks compounds based on their docking scores, predicts their binding affinities (Ki), and lists the key amino acid residues in the target's active site with which they are predicted to interact.
These computational approaches, by providing insights into the structure-activity relationships and predicting the biological activity of novel compounds, play a crucial role in accelerating the drug discovery pipeline for scaffolds like this compound.
Molecular and Biochemical Mechanisms of Action in Vitro Studies
Enzyme Inhibition Profiles (e.g., Xanthine (B1682287) Oxidase, Topoisomerase II)
Currently, there is no specific data available from in vitro assays detailing the inhibitory activity of 7,8-Dihydrothiazolo[2,3-i]purine against key enzymes such as Xanthine Oxidase or Topoisomerase II.
Xanthine Oxidase: This enzyme plays a critical role in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Inhibition of xanthine oxidase is a key mechanism for drugs treating hyperuricemia and gout. Research into other purine analogs has explored their potential as xanthine oxidase inhibitors. For instance, studies on various heterocyclic compounds have identified competitive inhibitors of this enzyme. However, no such studies have been published for this compound.
Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription. It is a validated target for a number of anticancer drugs which act by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis. While some thiazole (B1198619) and purine derivatives have been investigated as potential Topoisomerase II inhibitors, the effect of the this compound scaffold on this enzyme's activity has not been reported.
Interactions with Purine Metabolic Pathways at the Molecular Level
The structural similarity of this compound to endogenous purines suggests a potential for interaction with the enzymes of purine metabolism. However, specific experimental evidence is lacking.
The de novo purine synthesis pathway is a multi-step process involving several enzymes, such as ATIC (aminoimidazole carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase). This pathway is often upregulated in proliferating cells, making its enzymes attractive targets for anticancer and immunosuppressive agents. There are no published studies investigating whether this compound or its derivatives can modulate the activity of ATIC or other enzymes in this pathway.
The purine salvage pathway recycles purine bases from the degradation of nucleotides, a process crucial for tissues with high energy demands or limited de novo synthesis capacity. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). It is plausible that this compound could act as a substrate or inhibitor for these enzymes, thereby affecting nucleotide pools. However, no experimental data is available to confirm or refute this hypothesis.
Receptor Binding and Activation/Antagonism Studies (Biochemical Assays)
Purinergic receptors, which are activated by purine nucleosides and nucleotides, are involved in a wide range of physiological processes. Biochemical assays are fundamental in determining if a compound binds to and either activates (agonism) or blocks (antagonism) these receptors. There is no information in the scientific literature regarding the binding affinity or functional activity of this compound at any known purinergic or other receptor types.
Cellular Pathway Modulation (e.g., DNA/RNA synthesis inhibition, cell cycle arrest in cell lines)
Given the purine-like core of this compound, it is conceivable that it could interfere with nucleic acid synthesis or cell cycle progression, common mechanisms for purine analogs with cytotoxic or antiviral activity. Studies with other purine derivatives have demonstrated effects such as the inhibition of DNA and RNA synthesis and the induction of cell cycle arrest at various phases. However, no studies have been published that assess the impact of this compound on these cellular pathways in any cell line.
Characterization of Molecular Targets and Binding Sites (In Vitro)
The identification of specific molecular targets and their binding sites is a critical step in drug discovery. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking are employed to understand these interactions at an atomic level. While the synthesis of this compound and some of its derivatives has been described, there are no subsequent studies that characterize its binding to any specific molecular target.
In Vitro Biological Activity Spectrum of 7,8 Dihydrothiazolo 2,3 I Purine Analogues
Antimicrobial Properties in Cellular and Microorganism Assays
Purine (B94841) analogues represent a class of compounds with significant potential as antimicrobial agents, often targeting fundamental metabolic pathways or acting as riboswitch binders. researchgate.net
A variety of purine nucleoside analogues, specifically derivatives of 8-aza-7-deazahypoxanthine, have been synthesized and evaluated for their antibacterial properties. nih.govresearchgate.net These flexible analogues were screened against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Notably, it was found that certain ribonucleoside and carbocyclic derivatives were capable of inhibiting the growth of M. tuberculosis. nih.govresearchgate.net For instance, 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole and 1-(2',3',4'-trihydroxycyclopent-1'-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole demonstrated inhibitory activity against this pathogen. nih.govresearchgate.net
While broad screening has been performed, specific activity data for 7,8-Dihydrothiazolo[2,3-i]purine itself against common strains like Staphylococcus aureus and Escherichia coli is not detailed in the provided research. However, the general class of purine analogues is recognized for its antimicrobial potential due to its structural similarity to natural purines, which are essential for microbial life. researchgate.net
Certain purine analogues have demonstrated significant antifungal properties by targeting specific fungal enzyme pathways. A novel purine analogue, DT-23, which is an analogue of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), has been identified as a potent inhibitor of inositol (B14025) polyphosphate kinases (IPKs) in the pathogenic fungus Cryptococcus neoformans. Specifically, DT-23 inhibits the fungal IP3-4K (Arg1) with high potency (IC₅₀ = 0.6 μM), a significant improvement over previous analogues. The compound's mechanism involves disrupting the synthesis of inositol polyphosphates (IPs), which are crucial for fungal virulence. This inhibition leads to a reduction in IP₇ production, attenuating the pathogen's virulence.
The research highlights that these purine analogues can serve as promising leads for new antifungal drug development, particularly in combination therapies. For example, DT-23 used with Amphotericin B showed a protective effect in an insect model of C. neoformans infection.
| Compound/Analogue | Target Organism | Target Enzyme | Potency (IC₅₀) | Source |
| DT-23 | Cryptococcus neoformans | Arg1 (IP₃-₄K) | 0.6 μM | |
| TNP Analogues | Cryptococcus neoformans | Arg1 (IP₃-₄K) | 10–30 μM |
The Chikungunya virus (CHIKV), a re-emerging alphavirus, has been a focus of antiviral research. nih.gov There are currently no specific vaccines or drugs for this incapacitating infection. nih.govnih.gov Research has identified a class of purine isosteres, 3-aryl- researchgate.netnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones, as selective and potent inhibitors of CHIKV replication. nih.gov
These compounds demonstrate antiviral activity against various CHIKV isolates in the low micromolar range. nih.gov The proposed mechanism of action is the inhibition of the viral capping enzyme nsP1. nih.gov These antivirals were shown to inhibit the in vitro guanylylation of alphavirus nsP1, a critical step in the viral RNA capping process, thereby halting viral replication. nih.gov
| Compound Class | Target Virus | Proposed Target | Activity Range | Source |
| 3-aryl- researchgate.netnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones | Chikungunya virus (CHIKV) | nsP1 Capping Enzyme | Low μM | nih.gov |
Antiproliferative and Cytotoxic Effects in Cellular Models (Excluding Clinical Cancer Data)
Purine analogues are a well-established class of compounds with antiproliferative and cytotoxic activities, forming the basis of several chemotherapeutic agents. nih.gov In vitro studies on new synthetic purine analogues continue to reveal potent effects against various cancer cell lines.
A series of novel 6,9-disubstituted purine analogues were synthesized and screened for their cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines. nih.gov The majority of these compounds showed promising cytotoxicity, with IC₅₀ values ranging from 0.05 to 21.8 μM. nih.gov Two compounds in particular, a 6-(4-(4-trifluoromethylphenyl)piperazine) analogue (compound 12) and a 6-(4-(3,4-dichlorophenyl)piperazine) analogue (compound 25), exhibited excellent cytotoxic activity against hepatocellular cancer (HCC) cell lines (Huh7 and HepG2), with IC₅₀ values below 0.13 μM. nih.gov This level of activity was comparable to the standard drug camptothecin (B557342) and superior to cladribine, fludarabine (B1672870), and 5-FU. nih.gov
Further mechanistic studies have explored the role of cellular factors in the efficacy of purine analogues. In chronic lymphocytic leukaemia (CLL) cells, the cytotoxic effects of chlorodeoxyadenosine and fludarabine were examined in relation to p53 functional status. nih.gov Cells with p53 dysfunction showed a slight but significant resistance to the cytotoxic effects of these nucleosides, indicating that the p53 pathway plays a minor, but present, role in mediating cell death induced by these agents. nih.gov
| Compound Analogue | Cell Line | Cancer Type | Cytotoxicity (IC₅₀) | Source |
| Compound 12 | Huh7 | Liver | 0.08 μM | nih.gov |
| Compound 22 | Huh7 | Liver | 0.13 μM | nih.gov |
| Compound 12 | HepG2 | Liver | < 0.1-0.13 μM | nih.gov |
| Compound 25 | HepG2 | Liver | < 0.1-0.13 μM | nih.gov |
| General Analogues (7-26) | Huh7, HCT116, MCF7 | Liver, Colon, Breast | 0.05 - 21.8 μM | nih.gov |
Anti-inflammatory Properties (Cellular and Biochemical Mechanisms)
Certain derivatives of purine-2,6-dione (B11924001) have been investigated for their anti-inflammatory properties. nih.gov A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant anti-inflammatory activity in in vivo models of inflammation, such as zymosan-induced peritonitis and carrageenan-induced edema. nih.gov
The primary biochemical mechanism appears to be related to the modulation of pro-inflammatory cytokines. nih.gov The most active derivatives, which included compounds with ester and carboxylic acid moieties, were found to significantly inhibit the plasma levels of Tumor Necrosis Factor-alpha (TNF-α) in rats with endotoxemia. nih.gov All the tested purine-2,6-dione derivatives were able to decrease the count of neutrophils and inhibit early vascular permeability in the zymosan-induced peritonitis model. nih.gov This suggests that their anti-inflammatory effect is mediated, at least in part, by their ability to lower TNF-α levels. nih.gov
Other Reported In Vitro Biochemical Activities (e.g., Antioxidant activity, Immunosuppressant activity)
The same 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives that showed anti-inflammatory activity were also evaluated for their antioxidant potential using the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The results from this biochemical assay indicated that these specific purine-2,6-dione derivatives did not possess significant antioxidant properties. nih.gov Information regarding the immunosuppressant activity of this compound analogues was not detailed in the reviewed literature.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Methodologies for Complex Analogues
The exploration of the biological potential of the 7,8-dihydrothiazolo[2,3-i]purine core is intrinsically linked to the ability to generate a diverse range of complex analogues. While early work has demonstrated the feasibility of synthesizing substituted derivatives of this tricycle, there is considerable scope for the development of more novel and efficient synthetic methodologies.
Initial syntheses have involved the reaction of 6-thiopurine with 1,2-dihaloethanes and the reduction and subsequent cyclization of 6-[2-oxoalkyl(aralkyl)thiopurines]. These methods, while foundational, may have limitations in terms of substrate scope, regioselectivity, and the introduction of diverse functional groups.
The exploration of multicomponent reactions (MCRs) also presents a promising avenue for generating libraries of this compound derivatives. MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, offering a rapid and efficient means to explore chemical diversity.
Advanced Computational Design and Prediction of Next-Generation Dihydrothiazolo[2,3-i]purine Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and prediction of the properties of novel compounds before their synthesis. For the this compound scaffold, computational approaches can guide the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Structure-based drug design (SBDD) can be employed if a biological target is identified. By docking virtual libraries of this compound analogues into the active site of a target protein, researchers can predict binding affinities and modes of interaction. This information can then be used to prioritize the synthesis of compounds with the highest predicted activity.
In the absence of a known target, ligand-based drug design (LBDD) methods can be utilized. Pharmacophore modeling, for example, can identify the key structural features responsible for the biological activity of known active purine (B94841) analogues. This pharmacophore model can then be used to screen virtual databases for novel this compound derivatives that fit the model.
Quantitative structure-activity relationship (QSAR) studies can also be performed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. These models can then be used to predict the activity of unsynthesized compounds, further guiding the synthetic efforts.
Elucidation of Undiscovered Molecular Targets and Intracellular Signaling Pathways
A critical and largely unexplored area of research for this compound is the identification of its molecular targets and the elucidation of the intracellular signaling pathways it modulates. Purine analogues are known to interact with a wide range of biological targets, including enzymes involved in nucleic acid synthesis, protein kinases, and G-protein coupled receptors. wikipedia.org
Chemical proteomics approaches, such as affinity chromatography using immobilized this compound derivatives, could be employed to isolate and identify binding partners from cell lysates. Subsequent analysis by mass spectrometry would reveal the identity of these potential molecular targets.
Once a target is identified, further biochemical and cellular assays would be necessary to validate the interaction and to understand its functional consequences. For instance, if a kinase is identified as a target, kinase inhibition assays would be performed to determine the potency and selectivity of the compound. Downstream signaling events could then be investigated using techniques such as western blotting to assess the phosphorylation status of key signaling proteins.
Given the structural similarity to other biologically active purine derivatives, it is plausible that this compound analogues could target pathways implicated in diseases such as cancer, inflammation, and viral infections. nih.gov For example, some purine derivatives act as corticotropin-releasing factor-1 (CRF1) receptor antagonists, suggesting a potential role in anxiety and depression. nih.gov
Exploration of New Biochemical Applications Beyond Current Scope
The structural novelty of the this compound scaffold suggests that its biochemical applications may extend beyond those of traditional purine analogues. Future research should aim to explore these new and potentially unexpected biological activities.
High-throughput screening (HTS) of diverse libraries of this compound derivatives against a wide range of biological assays could uncover novel activities. Phenotypic screening, where the effect of a compound is assessed in a cell-based or whole-organism model without prior knowledge of the target, is a particularly powerful approach for discovering new therapeutic applications.
The unique fusion of the thiazolidine (B150603) and purine rings may confer novel properties, such as the ability to modulate protein-protein interactions or to act as allosteric modulators of enzymes. The thiazolidinedione ring, present in some related structures, is a known pharmacophore in drugs targeting nuclear receptors like PPARγ. While the thiazolidine in this compound is not a dione, its presence could still lead to interactions with novel biological targets.
Furthermore, the incorporation of this scaffold into chemical probes could facilitate the study of various biological processes. For example, fluorescently labeled derivatives could be used to visualize the localization of the compound within cells, providing insights into its mechanism of action.
Addressing Synthetic Challenges for Scalable Production and Diversity-Oriented Synthesis
For any promising lead compound to progress towards clinical application, the development of a robust and scalable synthetic route is essential. acs.orgnih.gov Future research on this compound must address the challenges associated with its large-scale production. This includes optimizing reaction conditions to maximize yield and minimize the use of expensive or hazardous reagents, and developing purification methods that are amenable to industrial-scale production. nih.gov
In parallel, the development of diversity-oriented synthesis (DOS) strategies will be crucial for systematically exploring the chemical space around the this compound core. figshare.com DOS aims to generate structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways. This approach is particularly well-suited for the creation of compound libraries for high-throughput screening, increasing the probability of discovering novel biological activities.
The development of solid-phase synthesis methods for this compound analogues would greatly facilitate the generation of large compound libraries. By anchoring the purine core to a solid support, a variety of building blocks can be readily introduced, followed by cleavage from the resin to yield the final products in a high-throughput manner.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,8-dihydrothiazolo[2,3-i]purine derivatives?
- Answer: A one-step synthesis involves treating 1,3-substituted 8-bromoxanthine derivatives with substituted thiiranes under basic conditions to form 6,7-dihydrothiazolo[3,2-f]purine-2,4-diones . Another method uses α-bromoketones reacted with thiourea in refluxing ethanol, yielding thiazolo[4,5-e]benzoisoxazoles without aromatic byproducts (83–94% yields) .
Q. How can researchers confirm the structural integrity of synthesized this compound compounds?
- Answer: Use NMR (¹H/¹³C) to verify ring fusion patterns and substituent positions. For example, derivatives in were characterized by distinct methyl group signals (δ 3.3–3.6 ppm) and carbonyl resonances (δ 165–170 ppm) . Mass spectrometry (ESI-MS) confirms molecular weights, while X-ray crystallography resolves absolute configurations in crystalline derivatives .
Q. What purification methods are effective for isolating this compound derivatives?
- Answer: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Compounds in achieved >95% purity using this method, validated by HPLC . Recrystallization from ethanol or methanol is also effective for crystalline derivatives .
Advanced Research Questions
Q. What methodological challenges arise during N-acylation of this compound derivatives?
- Answer: The low nucleophilicity of the thiazole-2-amine group requires microwave-assisted conditions (120°C, 1,4-dioxane) and excess aliphatic acyl chlorides (2–4 eq.) to achieve moderate yields (58–78%). Aromatic acyl chlorides yield lower (41–56%) due to steric/electronic hindrance, unresolved even with higher equivalents or prolonged reactions .
Q. How do this compound derivatives compare to established antidiabetic agents in enzyme inhibition studies?
- Answer: Certain derivatives inhibit dipeptidyl peptidase-4 (DPP-4) but with lower efficacy than vildagliptin (IC₅₀ > 10 μM vs. 2 nM). However, they exhibit superior hypoglycemic effects in vivo compared to chlorpropamide, suggesting mechanisms beyond DPP-4 inhibition, such as glycogen phosphorylase modulation .
Q. How to address contradictory biological data between in vitro enzyme assays and in vivo pharmacological studies?
- Answer: Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability) or off-target effects. Researchers should pair in vitro assays with metabolite profiling and pharmacokinetic studies. For instance, derivatives with weak DPP-4 inhibition in vitro showed potent hypoglycemia in vivo, implying alternative pathways like adenosine receptor antagonism .
Q. What strategies optimize reaction yields for aromatic acyl chloride derivatives in functionalization reactions?
- Answer: Despite challenges, activating groups (e.g., electron-donating substituents) or coupling agents (e.g., DCC/DMAP) may enhance reactivity. shows limited success with traditional methods, but alternative solvents (DMF) or ultrasonic irradiation could improve yields .
Methodological Tables
Table 1: Key Synthetic Methods and Yields
Table 2: Biological Activity Comparison
| Compound Class | DPP-4 Inhibition (IC₅₀) | Hypoglycemic Efficacy (vs. Chlorpropamide) |
|---|---|---|
| 7,8-Dihydrothiazolo derivatives | >10 μM | 1.5–2× higher |
| Vildagliptin | 2 nM | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
